BenchChemオンラインストアへようこそ!

Antimicrobial protein CAP18 precursor

Endotoxin neutralization Sepsis Innate immunity

Rabbit proCAP18 (UniProt P25230) is the intact 142-aa cathelicidin zymogen. Unlike mature CAP18p, it lacks direct bactericidal activity but achieves picomolar LPS neutralization (IC90 <0.1 nM)—>100-fold more potent than CAP18p, BPI, or polymyxin B. This clean functional split makes it an essential positive control for endotoxin-blocking assays, a unique substrate for protease activation studies, and the only source that reproduces the synergy with BPI/p15 proteins seen in neutrophil extracts. Not replaceable by human LL-37 or CAP18p.

Molecular Formula
Molecular Weight
Cat. No. B1578208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial protein CAP18 precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimicrobial Protein CAP18 Precursor (Rabbit Cathelicidin) Procurement-Relevant Properties


The antimicrobial protein CAP18 precursor (UniProt P25230, rabbit CAMP gene product) is a 142‑amino‑acid cathelicidin family member initially isolated from Oryctolagus cuniculus granulocytes [1]. It consists of an N‑terminal cathelin‑like pro‑domain and a C‑terminal cationic antimicrobial domain that is released by proteolytic cleavage. Unlike its mature processed peptide CAP18p, the intact precursor form is not independently bactericidal under isotonic conditions but exhibits potent lipopolysaccharide‑neutralizing activity and synergistic antibacterial interactions with other host‑defense proteins [2].

Why Cathelicidin Analogs Cannot Substitute for Rabbit CAP18 Precursor in LPS-Neutralization and Synergy Studies


Cathelicidin precursors from different species, and even the mature CAP18 peptide, display markedly divergent functional profiles. Rabbit proCAP18 uniquely combines the absence of independent antibacterial activity with picomolar lipopolysaccharide‑neutralizing potency, properties that are reversed or absent in the human hCAP18/LL‑37 precursor and in the processed CAP18p peptide [1]. Therefore, substituting CAP18 precursor with the mature rabbit peptide, human LL‑37, or other cathelicidins will yield fundamentally different experimental outcomes in endotoxin‑blocking assays, synergy models, and host‑defense reconstitution studies [2].

Quantitative Differentiation Evidence for Rabbit CAP18 Precursor Against Closest Comparators


LPS Neutralization: ProCAP18 Exhibits >100‑Fold Greater Molar Potency Than Its Own Mature Peptide and BPI

In a lipopolysaccharide‑triggered leukocyte chemiluminescence assay, intact rabbit proCAP18 blocked LPS‑induced activation with an IC90 below 0.1 nM, whereas the processed C‑terminal peptide CAP18p required approximately 20–50 nM and the bactericidal/permeability‑increasing protein BPI required approximately 50 nM to achieve comparable inhibition [1]. This represents a greater than 100‑fold molar potency advantage for the unprocessed precursor over its own mature peptide and BPI. The earlier misperception that proCAP18 was equipotent with CAP18p arose from CAP18p‑contaminated preparations [2].

Endotoxin neutralization Sepsis Innate immunity

Independent Bactericidal Activity: ProCAP18 Is Functionally Silent; Mature CAP18p Kills E. coli at ~600 nM

Under isotonic conditions, purified proCAP18 exhibited no significant independent bactericidal activity against encapsulated E. coli K1/r. In contrast, the proteolytically released C‑terminal peptide CAP18p displayed an IC90 of approximately 600 nM against the same strain, while BPI (positive control) yielded an IC90 of ~10 nM [1]. The absence of independent killing by proCAP18 was confirmed using preparations with ≤0.1% CAP18p cross‑contamination, ruling out artifact [2].

Bactericidal assay Escherichia coli Proteolytic activation

Precursor Antibacterial Activity: Rabbit proCAP18 Differs Fundamentally from Human hCAP18/LL‑37

Human pro‑cathelicidin (hCAP18) inhibits the growth of Gram‑negative bacteria including E. coli and Enterobacter aerogenes with efficiencies comparable to the mature LL‑37 peptide [1]. By contrast, rabbit proCAP18 does not exhibit independent bactericidal activity under isotonic conditions and instead requires proteolytic release of CAP18p or synergy with BPI to kill bacteria [2]. This species‑level divergence means rabbit proCAP18 cannot be functionally replaced by the human precursor in studies focused on the structural basis of antimicrobial activity within the pro‑domain.

Species comparison Pro‑cathelicidin Gram‑negative bacteria

Antimicrobial Potency Spectrum: Rabbit CAP18 vs SMAP29 vs LL‑37 Against CF Pathogens

In a head‑to‑head broth microdilution study against 24 multiply antibiotic‑resistant Pseudomonas aeruginosa strains from cystic fibrosis patients, rabbit CAP18 showed MIC values ranging from 1.0 to 32 μg/mL, whereas sheep SMAP29 was markedly more potent (MIC 0.06–8 μg/mL). Human LL‑37 and murine/rat CRAMP peptides were the least active (MIC 1.0 to >32 μg/mL) [1]. SMAP29 also caused bacterial membrane blebbing within 1 minute and killed P. aeruginosa within 1 hour, effects not matched by CAP18 or LL‑37 at equivalent concentrations [2]. Thus, within the cathelicidin family, CAP18 occupies an intermediate potency tier.

Cystic fibrosis Pseudomonas aeruginosa MIC comparison

Antibacterial Synergy: ProCAP18 Cooperates with BPI Despite Lacking Independent Activity

When combined with sub‑effective concentrations of BPI, proCAP18 displayed pronounced antibacterial synergy against encapsulated E. coli K1/r, achieving killing at BPI doses that were inactive alone [1]. This synergy was comparable in magnitude to that observed with the p15 isoforms but mechanistically distinct, as proCAP18 lacks the independent bactericidal activity that p15s exhibit when minimally contaminated with CAP18p [2]. The synergy requires authentic proCAP18; the mature CAP18p peptide does not fully recapitulate the synergism pattern with BPI [1].

Synergy BPI Host defense Escherichia coli

High-Value Research and Procurement Application Scenarios for Rabbit CAP18 Precursor


Endotoxin Neutralization Studies and Sepsis Model Development

The picomolar LPS‑neutralizing potency of proCAP18 (IC90 <0.1 nM) [1] makes it a critical reagent for studies of endotoxin‑driven inflammatory cascades. In sepsis models, proCAP18 can serve as a positive control with potency exceeding both BPI and polymyxin B, enabling dose‑response benchmarking of novel LPS‑binding candidates.

Proteolytic Processing and Cathelicidin Activation Mechanism Research

Because rabbit proCAP18 is functionally silent in direct bactericidal assays (no independent activity against E. coli) but becomes active upon proteolytic release of CAP18p (IC90 ~600 nM) [1], it provides a clean experimental system for studying protease‑dependent antimicrobial activation, zymogen regulation, and structure‑function relationships within the cathelin‑like domain.

Host‑Defense Synergy and Granulocyte Protein Interaction Assays

ProCAP18 displays synergistic antibacterial activity with BPI and with the p15 protein family [1]. It is the only commercially accessible form that faithfully reproduces the synergy observed in rabbit neutrophil extracts, making it essential for reconstitution experiments and in vitro modeling of phagocyte antimicrobial networks.

Species‑Specific Cathelicidin Comparator for Cross‑Species Structure‑Activity Screens

Rabbit proCAP18 occupies a unique functional niche: it lacks the independent Gram‑negative antibacterial activity of human hCAP18/LL‑37 [2] yet exceeds the mature CAP18 peptide in LPS neutralization by >100‑fold [1]. This distinct profile makes it an indispensable comparator in multi‑species cathelicidin panels aimed at dissecting pro‑domain contributions to antimicrobial function.

Quote Request

Request a Quote for Antimicrobial protein CAP18 precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.